molecular formula C28H50N4O4 B12703145 1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium CAS No. 85909-44-0

1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium

Katalognummer: B12703145
CAS-Nummer: 85909-44-0
Molekulargewicht: 506.7 g/mol
InChI-Schlüssel: PFSICUQXUXJSTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium is a complex organic compound with the molecular formula C22H38N4O2. It is known for its unique structure, which includes two piperidyl groups and a cyclobutenediylium core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethyl-4-piperidone, which is then reacted with appropriate reagents to introduce the propylamino groups. The final step involves the formation of the cyclobutenediylium core through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific context in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium is unique due to its cyclobutenediylium core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

85909-44-0

Molekularformel

C28H50N4O4

Molekulargewicht

506.7 g/mol

IUPAC-Name

3-hydroxy-2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropylamino]-4-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropylimino]cyclobut-2-en-1-one

InChI

InChI=1S/C28H50N4O4/c1-25(2)15-19(16-26(3,4)31-25)35-13-9-11-29-21-23(33)22(24(21)34)30-12-10-14-36-20-17-27(5,6)32-28(7,8)18-20/h19-20,29,31-33H,9-18H2,1-8H3

InChI-Schlüssel

PFSICUQXUXJSTG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)OCCCNC2=C(C(=NCCCOC3CC(NC(C3)(C)C)(C)C)C2=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.